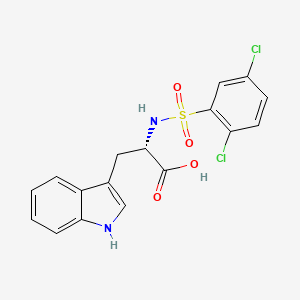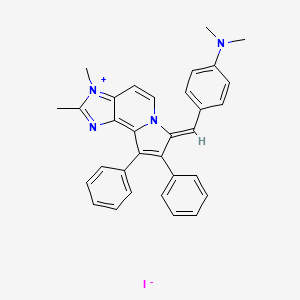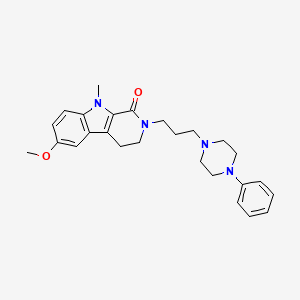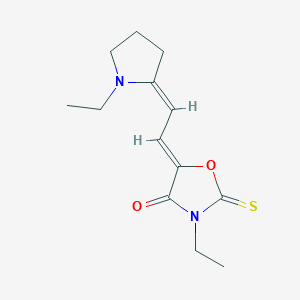
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one is a heterocyclic compound with a complex structure that includes both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethyl-2-thioxooxazolidin-4-one with 1-ethylpyrrolidine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bonds or the thioxo group.
Substitution: The ethyl groups and the pyrrolidine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the original compound with modified double bonds or thioxo groups.
Substitution: Compounds with new functional groups replacing the ethyl or pyrrolidine moieties.
科学研究应用
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Ethyl-2-thioxooxazolidin-4-one: Lacks the pyrrolidine moiety.
5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one: Lacks the ethyl group at the 3-position.
Uniqueness
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one is unique due to the presence of both the ethyl and pyrrolidine groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups allows for a broader range of chemical reactions and interactions compared to similar compounds.
属性
CAS 编号 |
64617-11-4 |
|---|---|
分子式 |
C13H18N2O2S |
分子量 |
266.36 g/mol |
IUPAC 名称 |
(5Z)-3-ethyl-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H18N2O2S/c1-3-14-9-5-6-10(14)7-8-11-12(16)15(4-2)13(18)17-11/h7-8H,3-6,9H2,1-2H3/b10-7-,11-8- |
InChI 键 |
DECLZXRSXROLLJ-DEFDFUCDSA-N |
手性 SMILES |
CCN\1CCC/C1=C/C=C\2/C(=O)N(C(=S)O2)CC |
规范 SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)O2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


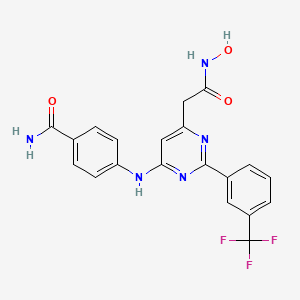
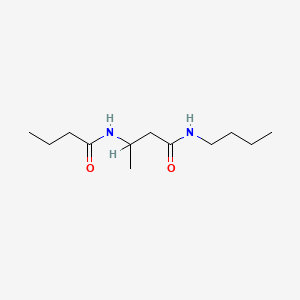
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)

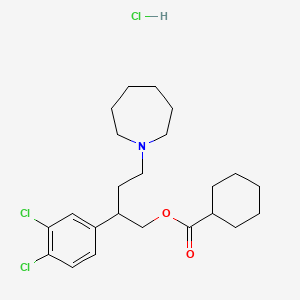
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)



